5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is an organic compound classified under the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom within the ring structure. This particular compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in drug design and development. The presence of the oxadiazole ring and the carboxylic acid group contributes to its chemical reactivity and interaction with biological targets.
The synthesis of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves several steps. A common method includes the cyclization of a hydrazide with an ester or a carboxylic acid derivative in the presence of a dehydrating agent. This reaction often requires heating and can be performed using various solvents such as ethanol or acetonitrile to facilitate the formation of the oxadiazole ring.
The molecular formula of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is , with a molecular weight of approximately 198.18 g/mol. The structure features a five-membered oxadiazole ring attached to a carboxylic acid group and an oxolane moiety, which enhances its solubility and biological activity.
Property | Value |
---|---|
Molecular Formula | C8H10N2O4 |
Molecular Weight | 198.18 g/mol |
IUPAC Name | 5-(5-methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI | InChI=1S/C8H10N2O4/c1-4-5(3-13-4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12) |
Canonical SMILES | CC1CC(CO1)C2=NC(=NO2)C(=O)O |
5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and oxadiazoles:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for other functional groups in drug design, allowing it to inhibit or modulate enzymatic activity effectively. The carboxylic acid group can form hydrogen bonds with amino acids in proteins, which enhances binding affinity and specificity towards target sites .
The compound is expected to exhibit moderate solubility in polar solvents due to the presence of both hydrophilic (carboxylic acid) and hydrophobic (oxolane) components. Its melting point and boiling point data have not been explicitly provided but can be inferred based on similar compounds.
Key chemical properties include:
5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has potential applications in various scientific fields:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its medicinal potential remained unexplored for nearly 80 years. Early research focused on fundamental chemistry, particularly the ring’s stability and reactivity. The 1,2,4-oxadiazole scaffold exhibits bioisosteric equivalence with ester and amide moieties due to its capacity to form hydrogen bonds and resist metabolic hydrolysis, making it pharmacologically advantageous [1] [8]. This property stems from its electronic distribution: the oxygen and nitrogen atoms create dipole moments that mimic carbonyl groups while offering superior metabolic stability [1] [6].
The first therapeutic application emerged in the 1950s with Oxolamine, a cough suppressant featuring a 1,2,4-oxadiazole core. This breakthrough validated the scaffold’s biological relevance and spurred investigations into its diverse pharmacological activities. By the 1960s, derivatives demonstrated antimicrobial, anti-inflammatory, and CNS-modulating effects [1]. Notably, Prenoxdiazine (another antitussive) and Butalamine (vasodilator) entered clinical use, establishing the scaffold’s versatility [1] [8]. Natural products like Phidianidine A/B (isolated from sea slugs in 2011) further highlighted the ring’s significance, exhibiting cytotoxic activity against tumor cell lines (e.g., HeLa, CaCo-2) via protein-tyrosine phosphatase 1B (PTP1B) modulation [1].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1950s | Oxolamine | Cough suppression | First-in-class 1,2,4-oxadiazole drug |
1960s | Prenoxdiazine | Cough suppression | Validated scaffold safety for CNS applications |
1970s | Butalamine | Vasodilation | Demonstrated cardiovascular utility |
2000s | Ataluren | Duchenne muscular dystrophy | FDA-approved drug targeting nonsense mutations |
2011 | Phidianidine A/B | Cytotoxic agents | Natural products with PTP1B agonist activity |
Synthetic methodologies evolved in parallel. Early routes relied on cyclization of amidoximes with acyl chlorides or esters, but harsh conditions led to low yields and purification challenges [1]. Innovations like tetrabutylammonium fluoride (TBAF)-catalyzed cyclization in THF improved efficiency (yields: 50–98%) and enabled broader structural diversification [1] [6]. These advances facilitated the exploration of structure-activity relationships (SAR), revealing that electron-withdrawing groups at specific positions enhanced antimicrobial and anticancer activities [3] [8].
The specific derivative 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid exemplifies modern rational drug design leveraging 1,2,4-oxadiazole chemistry. Its structure integrates two pharmacophoric elements:
This compound emerged from efforts to optimize pharmacokinetic properties in oxadiazole-based therapeutics. The tetrahydrofuran ring balances hydrophilicity (needed for solubility) and lipophilicity (crucial for cellular uptake), addressing limitations observed in earlier derivatives like 5-methyl-1,3,4-oxadiazole-2-carboxylic acid salts, which exhibited high water solubility but poor cellular penetration [2] [9]. Synthetic routes typically involve:
Table 2: QSAR Analysis of Key Structural Features
Structural Element | Property Contribution | Biological Impact |
---|---|---|
1,2,4-Oxadiazole ring | Bioisosteric replacement for esters/amides; metabolic stability | Enhanced half-life in vivo |
Carboxylic acid at C3 | Hydrogen-bond acceptor/donor; ionization at physiological pH | Target binding (e.g., enzyme active sites) |
(Oxolan-3-yl)methyl at C5 | Moderate logP (~1.8); stereochemical diversity | Improved blood-brain barrier penetration; reduced hERG liability |
Molecular modeling reveals the carboxylic acid forms salt bridges with basic residues in target proteins (e.g., kinase active sites), while the tetrahydrofuran moiety engages in van der Waals interactions within hydrophobic pockets [1] [10]. Derivatives of this scaffold show promise as:
The compound’s versatility underscores its role as a multitargeting template in drug discovery, particularly for overcoming physicochemical limitations of earlier oxadiazole derivatives.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1